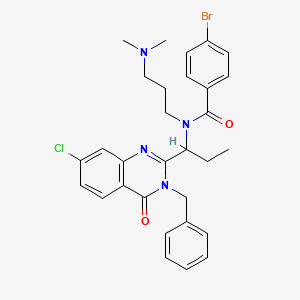

N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide

概要

説明

CK0106023は、ヒトEg5としても知られるキネシン紡錘体タンパク質(KSP)の強力かつ特異的な阻害剤です。KSPは、有糸分裂紡錘体の機能に重要な役割を果たす微小管モータータンパク質のキネシンスーパーファミリーのメンバーです。 CK0106023は、いくつかのヒト腫瘍細胞株において有糸分裂停止と増殖阻害を引き起こすことで、顕著な抗腫瘍活性を示してきました .

準備方法

化学反応の分析

CK0106023は、主にKSPモータードメインATPaseとの相互作用に焦点を当てて、さまざまな化学反応を起こします。 それはアロステリック阻害剤として作用し、モータードメインに結合してそのATPase活性を阻害します . この化合物は、試験されたキネシンのうちKSPに特異的であり、その阻害は単極性の有糸分裂像の形成につながり、腫瘍細胞において有糸分裂停止と増殖阻害を引き起こします .

科学的研究の応用

Antitumor Activity

CK0106023 has been extensively studied for its antitumor properties:

- In Vitro Studies : The compound has shown significant growth inhibition across various human tumor cell lines, including breast and prostate cancer cells. It induces cell cycle arrest at the metaphase stage, which is critical for preventing tumor proliferation.

- In Vivo Studies : Preclinical trials in tumor-bearing mice demonstrated that CK0106023 effectively reduces tumor size and induces monoaster formation, which is indicative of its mechanism of action against KSP .

Drug Resistance Research

Research indicates that CK0106023 may help overcome drug resistance commonly observed in cancer therapies. Its unique mechanism allows it to be effective against cancer cells that have developed resistance to conventional chemotherapeutics .

Case Study 1: Breast Cancer

A study involving CK0106023 demonstrated its efficacy in inhibiting the growth of breast cancer cell lines resistant to taxanes. The compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspases, highlighting its potential as a second-line treatment option .

Case Study 2: Prostate Cancer

In prostate cancer models, CK0106023 was shown to significantly reduce tumor volume and increase survival rates compared to untreated controls. The compound's ability to induce mitotic arrest was confirmed through immunofluorescence assays that showed disrupted microtubule dynamics .

Potential Future Applications

Given its promising results in preclinical studies, further exploration into CK0106023's applications could include:

- Combination Therapies : Investigating its efficacy when combined with other chemotherapeutic agents.

- Targeted Delivery Systems : Developing formulations that enhance bioavailability and target delivery to tumor sites.

作用機序

CK0106023は、KSPモータードメインATPaseのアロステリック阻害剤として作用することで効果を発揮します。 それはモータードメインに結合し、高い親和性(K_iは12 nM)でそのATPase活性を阻害します . この阻害は、双極性の有糸分裂紡錘体の形成を阻害し、腫瘍細胞において有糸分裂停止と増殖阻害を引き起こします . この化合物のKSPに対する特異性は、他の微小管ベースの細胞プロセスに影響を与えることなく、有糸分裂紡錘体の機能を標的にすることを保証します .

類似化合物との比較

CK0106023は、モナストロルやテルペンドールEなどの他のEg5阻害剤と比較されます。 これらの中で、CK0106023はこれまで知られている中で最も効果的なEg5活性阻害剤です . モナストロルやテルペンドールEもEg5を標的とする一方、CK0106023はKSPを阻害する上でより優れた効力と特異性を示しました . この独自性は、CK0106023をがん研究および治療開発における貴重な化合物にします .

生物活性

N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide, commonly referred to as CK0106023, is a potent inhibitor of kinesin spindle protein (KSP), also known as Eg5. This compound has garnered attention due to its significant antitumor activity and specific mechanism of action, making it a candidate for further therapeutic development.

Chemical Structure and Properties

The chemical structure of CK0106023 is characterized by a complex arrangement that includes a quinazoline moiety, a benzamide group, and a bromo substituent. Its molecular formula is , with a molecular weight of 596.0 g/mol . The compound exhibits high solubility in organic solvents, which facilitates its use in biological assays.

CK0106023 acts as an allosteric inhibitor of KSP by binding to the motor domain and inhibiting its ATPase activity. This inhibition leads to mitotic arrest in cancer cells, thereby preventing their proliferation . The compound demonstrates a Ki value of 12 nM for KSP, indicating its high potency compared to earlier KSP inhibitors like monastrol (IC50 = 30 μM) and terpendole E (IC50 = 14.6 μM) .

Biological Activity and Antitumor Effects

CK0106023 has shown remarkable antitumor effects across various human tumor cell lines. It induces significant mitotic arrest and growth inhibition, which has been validated through multiple in vitro and in vivo studies. Notably, preclinical studies have demonstrated that CK0106023 induces monoaster formation in tumor-bearing mice, mirroring its effects observed in cultured cells .

Table 1: Comparative Potency of KSP Inhibitors

| Compound | Ki (nM) | IC50 (μM) | Mechanism |

|---|---|---|---|

| CK0106023 | 12 | - | Allosteric inhibitor |

| Monastrol | - | 30 | KSP inhibitor |

| Terpendole E | - | 14.6 | KSP inhibitor |

| Paclitaxel | - | - | Microtubule stabilizer |

Selectivity for KSP

Research indicates that CK0106023 exhibits selectivity for KSP among various kinesins tested. This specificity reduces the likelihood of off-target effects that are often associated with broader-spectrum inhibitors . Such selectivity is crucial for minimizing adverse effects during therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy and safety profile of CK0106023:

- In Vitro Studies : In cell line assays, CK0106023 demonstrated significant cytotoxicity against various cancer types including breast (MDA-MB-231), gastric (NUGC-3), and liver (SK-Hep-1) cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

- In Vivo Efficacy : Animal models have shown that administration of CK0106023 results in substantial tumor size reduction without notable toxicity to normal tissues. This suggests a favorable therapeutic index .

- Comparative Studies : In comparative studies against paclitaxel, CK0106023 exhibited superior antitumor activity in terms of both efficacy and safety profile, positioning it as a promising candidate for further clinical development .

特性

IUPAC Name |

N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32BrClN4O2/c1-4-27(35(18-8-17-34(2)3)29(37)22-11-13-23(31)14-12-22)28-33-26-19-24(32)15-16-25(26)30(38)36(28)20-21-9-6-5-7-10-21/h5-7,9-16,19,27H,4,8,17-18,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVLDHUUSWUATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N(CCCN(C)C)C(=O)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32BrClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955247 | |

| Record name | N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336115-72-1 | |

| Record name | CK-0106023 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336115721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CK-0106023 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S38NRK3X01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of CK0106023?

A: CK0106023 is an allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5. [] KSP is a motor protein crucial for the formation of the bipolar mitotic spindle during cell division. [, ] By binding to KSP, CK0106023 prevents the separation of centrosomes, leading to mitotic arrest and the formation of monopolar mitotic figures (monoasters). [, ] This disruption of cell division ultimately results in tumor cell death.

Q2: How potent is CK0106023 compared to other known KSP inhibitors?

A: CK0106023 exhibits a Ki of 12 nM for KSP, indicating high potency. [] This makes it significantly more potent than early KSP inhibitors like monastrol (IC50 = 30 μM) and terpendole E (IC50 = 14.6 μM). [] In fact, CK0106023 was found to be comparable or even superior to paclitaxel in terms of antitumor activity in preclinical studies. []

Q3: Is CK0106023 specific to KSP?

A: Research indicates that CK0106023 demonstrates selectivity for KSP. When tested against five different kinesins, it specifically inhibited KSP. [] This selectivity is promising as it suggests a reduced likelihood of off-target effects associated with inhibiting other kinesin family members.

Q4: What is the structural characterization of CK0106023?

A4: While the provided abstracts do not explicitly detail the spectroscopic data for CK0106023, its full chemical name is N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide. This information allows for the determination of its molecular formula and weight.

Q5: What is the in vivo efficacy of CK0106023?

A: Preclinical studies in tumor-bearing mice have demonstrated that CK0106023 exhibits significant antitumor activity. [] Notably, it induces the formation of monoasters in vivo, mirroring its observed effects on cultured cells. [] This further validates its mechanism of action and suggests its potential as an anti-cancer therapeutic.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。